3-((Azetidin-3-yloxy)methyl)-5-propyl-1,2,4-oxadiazole is a chemical compound that has garnered interest in medicinal chemistry, particularly for its potential as a modulator of the CCR6 receptor. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities. The specific structure of this compound allows it to interact with biological systems in unique ways, making it a subject of research for therapeutic applications.
The compound is referenced in various patents and scientific literature, indicating its synthesis and potential applications in pharmacology. Notably, it is associated with compounds that serve as CCR6 receptor modulators, which are being explored for the treatment of several diseases, including inflammatory conditions and certain cancers .
The synthesis of 3-((Azetidin-3-yloxy)methyl)-5-propyl-1,2,4-oxadiazole typically involves multi-step organic reactions. The primary synthetic route includes the formation of the oxadiazole ring through condensation reactions involving hydrazines and carboxylic acids or their derivatives.
The molecular structure of 3-((Azetidin-3-yloxy)methyl)-5-propyl-1,2,4-oxadiazole can be represented as follows:
This indicates that the compound consists of eight carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and one oxygen atom.
The molecular weight is approximately 167.21 g/mol . The compound's structure features an oxadiazole ring connected to a propyl group and an azetidine-derived moiety.
The compound can participate in various chemical reactions due to its functional groups:
These reactions often require careful control of pH and temperature to optimize yields and selectivity.
As a CCR6 receptor modulator, 3-((Azetidin-3-yloxy)methyl)-5-propyl-1,2,4-oxadiazole likely functions by binding to the CCR6 receptor on immune cells. This interaction can inhibit or enhance signaling pathways associated with inflammation and immune responses.
Research indicates that modulation of CCR6 may influence the migration of certain immune cells, potentially offering therapeutic benefits in conditions like autoimmune diseases and cancer .
Relevant data regarding melting point and boiling point are not extensively documented but are crucial for practical applications in pharmaceuticals .
3-((Azetidin-3-yloxy)methyl)-5-propyl-1,2,4-oxadiazole has potential applications in:
This compound exemplifies the ongoing research efforts aimed at discovering new therapeutic agents through innovative chemical synthesis and understanding their biological mechanisms.
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its photochemical rearrangement potential sparked interest [1] [2]. The 1960s marked a pivotal milestone with the introduction of oxolamine (Figure 1), the first commercial drug containing a 1,2,4-oxadiazole nucleus, used clinically as a cough suppressant [2] [6]. This breakthrough demonstrated the pharmacophoric viability of the heterocycle, paving the way for its integration into modern drug design.
Recent decades have witnessed accelerated exploitation of 1,2,4-oxadiazoles, driven by their tunable electronic properties and synthetic accessibility. Notable FDA-approved drugs incorporating this motif include:
Table 1: Evolution of Key 1,2,4-Oxadiazole-Based Therapeutics
| Year | Compound | Therapeutic Area | Significance |
|---|---|---|---|
| 1960s | Oxolamine | Antitussive | First commercial drug with 1,2,4-oxadiazole core |
| 1980s | Prenoxdiazine | Bronchospasm relief | Hybrid structure with pyrazine |
| 2000s | Pleconaril | Antiviral (Picornavirus) | Viral uncoating inhibitor |
| 2010s | Ataluren | Duchenne muscular dystrophy | Nonsense mutation read-through agent |
Furthermore, naturally occurring 1,2,4-oxadiazoles like phidianidines (isolated from marine mollusks) and quisqualic acid (from Quisqualis indica seeds) exhibit significant bioactivity, validating their evolutionary selection in biological systems [2]. These discoveries underscore the scaffold's privileged status in targeting diverse receptors and enzymes.
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, primarily addressing metabolic instability while preserving molecular geometry and electronic features. This substitution mitigates hydrolysis by esterases and amidases, significantly improving metabolic stability [2] [8]. Crucially, systematic comparisons of matched molecular pairs reveal profound physicochemical differences between oxadiazole regioisomers:
Table 2: Physicochemical Properties of Oxadiazole Regioisomers vs. Amides
| Parameter | Amide | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Impact |
|---|---|---|---|---|
| logD (avg) | ~1.0 | ~2.5 | ~1.5 | Higher lipophilicity in 1,2,4-isomers |
| Dipole Moment (D) | 3.5-4.0 | 3.0-3.5 | 4.5-5.0 | Enhanced solubility in 1,3,4-isomers |
| Metabolic Stability | Low | Moderate | High | Reduced CYP450 susceptibility in oxadiazoles |
| Hydrolytic Stability | Low | High | High | Resistance to enzymatic hydrolysis |
The 1,2,4-oxadiazole specifically exhibits:
These properties enable 1,2,4-oxadiazoles to maintain target binding while improving membrane permeability and oxidative metabolism resistance. For example, in GABA_A receptor modulators, 1,2,4-oxadiazole bioisosteres of esters exhibited 10-fold increased half-lives in vivo without compromising receptor affinity [6].
Hybridization of 1,2,4-oxadiazoles with azetidine scaffolds creates synergistic pharmacokinetic benefits by combining metabolic stability with three-dimensional structural diversity. Azetidines—saturated 4-membered nitrogen heterocycles—contribute critically to modern drug design through:
Ring Strain-Driven Reactivity: Azetidine's ring strain (∼26 kcal/mol) enhances site-specific interactions with biological targets compared to larger saturated heterocycles like pyrrolidines or piperidines. This strain facilitates conformational locking of pendant functional groups, optimizing pharmacophore positioning [4] [7].
sp³-Enriched Character: Azetidines dramatically increase Fsp³ character, countering "molecular obesity" prevalent in flat heterocycles. This improves:
Table 3: Pharmacokinetic Advantages of Azetidine Hybridization
| Parameter | Piperidine Analog | Azetidine Hybrid | Improvement Factor |
|---|---|---|---|
| Solubility (μM) | 15 | 85 | 5.7x |
| Microsomal Stability (t₁/₂, min) | 12 | 45 | 3.8x |
| Passive Permeability (Papp, 10⁻⁶ cm/s) | 8 | 22 | 2.75x |
| hERG IC₅₀ (μM) | 15 | >50 | Reduced liability |
The 3-((azetidin-3-yloxy)methyl) linker in 3-((Azetidin-3-yloxy)methyl)-5-propyl-1,2,4-oxadiazole exemplifies rational hybridization:
Clinically, azetidine hybridization has been successfully leveraged in drugs like Cobimetinib (MEK inhibitor for melanoma) and Siponimod (sphingosine-1-phosphate receptor modulator for multiple sclerosis), validating its pharmacokinetic advantages in humans [5].
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 72572-96-4
CAS No.: 127886-77-5